molecular formula C16H12ClN3O3 B2611468 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 357194-57-1

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Cat. No. B2611468
CAS RN: 357194-57-1
M. Wt: 329.74
InChI Key: XILFQXAIYKJFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, was confirmed by NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into sulfonyl chloride, followed by nucleophilic attack of the amines, resulted in the formation of new sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Acetamide, N-(4-chlorophenyl)-” has a molecular weight of 169.608 .

Scientific Research Applications

Antimicrobial Activity

Some 1,3,4-oxadiazole derivatives exhibit potent antimicrobial properties. For instance, Kapadiya et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their in vitro antibacterial and antifungal activities. The compounds showed efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Enzyme Inhibition

Research by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated significant lipase and α-glucosidase inhibition. This suggests the potential use of 1,3,4-oxadiazole derivatives in managing conditions like obesity and diabetes through enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).

Liquid-Crystalline Materials

Oxadiazole derivatives are also explored for their applications in liquid-crystalline materials. Wolarz et al. (2007) investigated the orientational properties of 1,3,4-oxadiazoles in such materials, which are crucial for the development of advanced optical devices, including organic light-emitting diodes (OLEDs) (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Mechanism of Action

Target of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic compound that has been studied for its antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of tuberculosis .

Mode of Action

The mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with the bacterial cells leads to the inhibition of Mycobacterium tuberculosis cell growth .

Biochemical Pathways

The compound’s antitubercular activity suggests that it may interfere with the metabolic processes essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it possesses suitable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is the inhibition of Mycobacterium tuberculosis cell growth . This leads to a decrease in the bacterial population, thereby mitigating the symptoms of tuberculosis .

Action Environment

The action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, it’s recommended to use appropriate protective eyeglasses or chemical safety goggles when handling similar compounds .

Future Directions

The future directions for the study of similar compounds involve exploring their potential biological activities. For instance, 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILFQXAIYKJFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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